molecular formula C9H8N2O3S B11811289 3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid

3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid

Cat. No.: B11811289
M. Wt: 224.24 g/mol
InChI Key: JBUKYXHNWOZWTB-UHFFFAOYSA-N
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Description

3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with methoxy, pyrazolyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the methoxy and pyrazolyl groups. The carboxylic acid group is usually introduced through oxidation or carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The pyrazolyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.

    3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-aldehyde: Features an aldehyde group instead of a carboxylic acid.

Uniqueness

3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy, pyrazolyl, and carboxylic acid groups allow for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

3-methoxy-5-pyrazol-1-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3S/c1-14-6-5-7(11-4-2-3-10-11)15-8(6)9(12)13/h2-5H,1H3,(H,12,13)

InChI Key

JBUKYXHNWOZWTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC(=C1)N2C=CC=N2)C(=O)O

Origin of Product

United States

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